(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride
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Overview
Description
(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a boronic acid derivative with the molecular formula C9H15BClNO2.
Mechanism of Action
Target of Action
The primary target of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This makes it a valuable tool in organic synthesis, particularly in the creation of complex organic compounds .
Action Environment
The compound is relatively stable and environmentally benign . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert it into different boronic acid derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halides for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic esters, reduced boronic acids, and substituted boronic acid derivatives .
Scientific Research Applications
(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Biology: This compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Industry: It is utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- (4-(Dimethylamino)phenyl)boronic acid
- (3-(Aminomethyl)phenyl)boronic acid
Uniqueness
Compared to similar compounds, (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride offers unique properties due to the presence of the dimethylamino group, which can enhance its reactivity and binding affinity in various chemical and biological applications .
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2.ClH/c1-11(2)7-8-4-3-5-9(6-8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTVXNFNTNAFSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN(C)C)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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